molecular formula C8H6BrClF2O B1399903 4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene CAS No. 1343731-27-0

4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene

Cat. No.: B1399903
CAS No.: 1343731-27-0
M. Wt: 271.48 g/mol
InChI Key: LVJCNBDCTSOZGC-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene is a benzene derivative with the molecular formula C8H6BrClF2O. This compound is characterized by the presence of bromine, chlorine, and difluoroethoxy groups attached to the benzene ring. It is a polyhalo substituted benzene, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene typically involves the halogenation of benzene derivatives. One common method includes the reaction of 4-bromo-1-chloro-2-fluorobenzene with difluoroethanol under specific conditions to introduce the difluoroethoxy group . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The steps include halogenation, etherification, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biphenyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Coupling Products: Biphenyl derivatives are major products in Suzuki coupling reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene in chemical reactions involves electrophilic aromatic substitution. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-fluorobenzene
  • 4-Bromo-2-chloro-1-fluorobenzene
  • Bromochlorobenzene derivatives

Comparison: 4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties compared to other bromochlorobenzene derivatives. This uniqueness makes it valuable in specific synthetic applications where the difluoroethoxy group plays a crucial role in the reactivity and stability of the compound .

Properties

IUPAC Name

4-bromo-1-chloro-2-(2,2-difluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2O/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJCNBDCTSOZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343731-27-0
Record name 4-bromo-1-chloro-2-(2,2-difluoroethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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